1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone
Description
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone is a small organic molecule featuring a four-membered azetidine ring substituted with a methylsulfonyl group at the 1-position and an acetyl group at the 3-position. The methylsulfonyl moiety (SO₂CH₃) is a strong electron-withdrawing group, which significantly influences the electronic properties of the azetidine ring.
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1-methylsulfonylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO3S/c1-5(8)6-3-7(4-6)11(2,9)10/h6H,3-4H2,1-2H3 |
InChI Key |
ACFUJGFPYWLGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(C1)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone typically involves the reaction of azetidine with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate azetidine sulfonate, which is then treated with an ethanone derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the azetidine ring provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share key structural motifs with 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone, such as the methylsulfonyl group, ethanone moiety, or azetidine/heterocyclic frameworks. Their differences in substituents, ring systems, and biological activities highlight critical structure-activity relationships (SAR).
1-(4-(tert-Butyl)phenyl)-2-(methylsulfonyl)ethanone (137f)
- Structure: Features a methylsulfonyl group directly attached to the ethanone carbon, linked to a para-tert-butylphenyl ring.
- Key Data :
- Molecular Weight: 299.34 g/mol
- ¹H NMR (CDCl₃): δ 7.94 (d, J = 8.8 Hz, 2H), 7.53 (d, J = 8.8 Hz, 2H), 4.58 (s, 2H), 3.14 (s, 3H), 1.35 (s, 9H).
- Synthesis: Prepared via nucleophilic substitution or oxidation reactions.
- The absence of an azetidine ring reduces strain but may decrease conformational rigidity compared to the target compound.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
- Structure: Combines a pyridine ring (6-methyl substitution) with a methylsulfonylphenyl-ethanone group.
- Key Data :
- CAS: 221615-75-4
- Molecular Weight: 303.37 g/mol
- Applications: Identified as Etoricoxib Impurity D , a byproduct in the synthesis of the COX-2 inhibitor etoricoxib.
- Comparison : The pyridine ring introduces aromaticity and hydrogen-bonding capability, which may enhance target binding in therapeutic contexts. However, the planar pyridine system lacks the conformational constraints of azetidine.
1-(1-(3-(Methylsulfonyl)phenyl)-7-propoxyindolizin-3-yl)ethanone
- Structure : Contains a methylsulfonylphenyl group attached to an indolizine scaffold, with a propoxy substituent.
- Key Data: Molecular Formula: C₂₀H₂₁NO₄S Synthesis: Prepared via alkylation of hydroxyindolizine intermediates, purified by reverse-phase HPLC.
- The propoxy group increases lipophilicity, which may affect bioavailability compared to the azetidine-based compound.
1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)ethanone Derivatives
- Structure: Ethanone derivatives with substituted phenyl rings (e.g., chloro, hydroxy, methoxy groups).
- Key Data :
- Comparison: These compounds lack the methylsulfonyl group but demonstrate how electron-withdrawing substituents (e.g., Cl) and hydrogen-bond donors (OH) modulate bioactivity. The azetidine in the target compound may confer metabolic stability.
Structural and Functional Analysis
Electronic Effects
- The methylsulfonyl group in all analogs acts as an electron-withdrawing group, polarizing adjacent bonds and influencing reactivity.
Conformational Rigidity
- Azetidine’s four-membered ring imposes significant strain (~25 kcal/mol), restricting rotational freedom. This contrasts with larger rings (e.g., pyridine or indolizine), which offer more flexibility but less predictable binding modes.
Pharmacokinetic Considerations
- Azetidine’s saturation may improve solubility compared to aromatic systems. For example, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone’s pyridine ring could reduce aqueous solubility due to aromatic stacking.
Biological Activity
1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone, also known as a methylsulfonyl azetidine derivative, is a compound that has garnered attention for its potential therapeutic applications. Its unique structure, which includes an azetidine ring and a methylsulfonyl group, suggests various biological activities that could be harnessed in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and comparative analysis with similar compounds.
- Molecular Formula : C₆H₁₁NO₃S
- Molecular Weight : 177.22 g/mol
- Structure : The compound features an azetidine ring and a methylsulfonyl group, which may influence its reactivity and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing azetidine structures often exhibit a range of pharmacological activities, including:
- Antimicrobial Properties : Azetidine derivatives have shown effectiveness against various bacterial strains.
- Antiviral Effects : Some studies suggest potential activity against viral infections, including coronaviruses.
- Anticancer Activity : The compound may influence cancer cell proliferation and survival through specific enzymatic pathways.
The presence of the methylsulfonyl group enhances the compound's solubility and membrane permeability, potentially increasing its bioavailability in therapeutic applications.
The biological activity of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone can be attributed to several mechanisms:
- Interaction with Enzymes : The methylsulfonyl group may facilitate interactions with thiol-containing enzymes, influencing their activity and potentially leading to therapeutic effects.
- Inhibition of Pathways : Studies suggest that this compound may inhibit key pathways involved in disease progression, particularly in cancer and viral infections .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique properties of 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone. The following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Benzylthio)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)ethanone | Contains a benzylthio group | Cyclohexylsulfonyl affects solubility |
| 2-(Benzylthio)-1-(3-(methylsulfonyl)azetidin-1-yl)ethanone | Similar benzylthio but with methylsulfonyl | Highlights differences in biological activity |
| 1-Benzhydrylazetidin-3-amine | Amine derivative of azetidine | Focus on amine functionality |
This comparison illustrates how variations in functional groups can significantly affect the biological properties of azetidine derivatives.
Antiviral Activity
In a study evaluating the antiviral potential of various azetidine derivatives, 1-(1-(Methylsulfonyl)azetidin-3-yl)ethanone exhibited significant inhibitory effects against SARS-CoV proteases. The effective concentration (EC50) values were promising, suggesting its potential as a lead compound for further development in antiviral therapies .
Anticancer Research
Another case study focused on the anticancer properties of this compound. In vitro tests demonstrated that it inhibited the growth of specific cancer cell lines by inducing apoptosis through caspase activation pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
